molecular formula C10H7NNa2O9S3 B149225 Disodium 8-amino-1,3,6-naphthalenetrisulfonate CAS No. 5398-34-5

Disodium 8-amino-1,3,6-naphthalenetrisulfonate

Cat. No.: B149225
CAS No.: 5398-34-5
M. Wt: 427.3 g/mol
InChI Key: KHJANRFXWPPWEL-UHFFFAOYSA-L
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Description

Disodium 8-amino-1,3,6-naphthalenetrisulfonate: is a polyanionic dye known for its high fluorescence and water solubility. It is commonly used in various biochemical and analytical applications due to its ability to form stable complexes with various ions and molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is typically synthesized by sulfonation of 8-amino-1-naphthol, followed by neutralization with sodium hydroxide or sodium carbonate.

Industrial Production Methods: In industrial settings, the compound is produced by reacting 8-amino-1,3,6-naphthalenetrisulfonic acid with sodium bicarbonate or sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is used as a fluorescent probe in various chemical assays. Its high fluorescence quantum yield makes it suitable for detecting trace amounts of analytes .

Biology: In biological research, the compound is used as a neuronal tracer and in membrane fusion assays. Its ability to form stable complexes with ions like thallium and cesium makes it useful in studying ion transport and permeability .

Medicine: The compound is used in diagnostic assays and imaging techniques due to its high fluorescence and stability. It is also employed in the study of carbohydrate metabolism and glycoprotein analysis .

Industry: In industrial applications, this compound is used in the production of dyes and pigments. It is also utilized in the development of fluorescent markers for various analytical techniques .

Comparison with Similar Compounds

  • 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Anilino-1-naphthalenesulfonic acid
  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

Comparison: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is unique due to its high water solubility and fluorescence quantum yield. Compared to similar compounds, it offers better stability and higher sensitivity in various assays. Its ability to form stable complexes with a wide range of ions and molecules makes it more versatile in scientific research and industrial applications .

Properties

CAS No.

5398-34-5

Molecular Formula

C10H7NNa2O9S3

Molecular Weight

427.3 g/mol

IUPAC Name

disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate

InChI

InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI Key

KHJANRFXWPPWEL-UHFFFAOYSA-L

SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+]

Key on ui other cas no.

5398-34-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 8-amino-1,3,6-naphthalenetrisulfonate
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